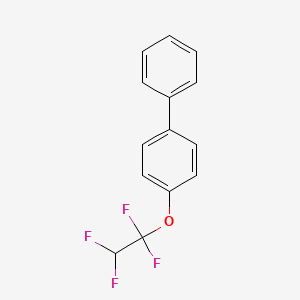

4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

説明

Contextualization within Fluorinated Biphenyl (B1667301) Ether Chemistry

Fluorinated biphenyl ethers represent a class of compounds that have garnered considerable attention for their utility in medicinal chemistry and materials science. researchgate.net The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net Specifically, within the biphenyl ether framework, fluorine substitution is a strategic approach to modulate these properties for desired outcomes, such as in the design of pro-drugs with improved metabolic profiles. researchgate.net Research has demonstrated that the position of fluorine atoms on the biphenyl rings can significantly influence the molecule's susceptibility to metabolism, for instance, by blocking sites that are otherwise prone to oxidation. google.com

The 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl structure is a distinct example within this class, where the ether linkage is attached to a heavily fluorinated ethyl group. This specific arrangement distinguishes it from compounds where fluorine is directly substituted on the aromatic rings. This structural feature is crucial in defining its unique contributions to the properties of larger molecules into which it is incorporated. Furthermore, fluorinated biphenyls are integral components in the development of high-performance polymers, such as polyimides, where they contribute to desirable characteristics like enhanced thermal stability and specific dielectric properties.

Significance of the 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl Moiety in Advanced Organic Molecules

The 4-(1,1,2,2-tetrafluoroethoxy)biphenyl moiety imparts a unique combination of properties to advanced organic molecules, making it a valuable component in rational molecular design. The 1,1,2,2-tetrafluoroethyl group (HCF₂CF₂) is noted for its distinct physicochemical characteristics that have increasing potential applications in drug discovery. The presence of multiple fluorine atoms on the ethoxy group significantly influences the electronic nature of the molecule. Fluorine's high electronegativity creates a strong dipole moment and can alter the acidity and basicity of nearby functional groups. nih.gov

This high degree of fluorination also contributes to increased thermal and chemical stability. Molecules incorporating this moiety are often more resistant to metabolic degradation, a key consideration in pharmaceutical development. researchgate.net The tetrafluoroethoxy group can also enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

Below is a data table summarizing some of the key physicochemical properties of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl and the parent compound, biphenyl, for comparison.

| Property | 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl | Biphenyl |

| CAS Number | 175838-97-8 | 92-52-4 |

| Molecular Formula | C₁₄H₁₀F₄O | C₁₂H₁₀ |

| Molecular Weight | 282.22 g/mol | 154.21 g/mol |

| Boiling Point | 280.3±35.0 °C (Predicted) | 255 °C |

| Density | 1.3±0.1 g/cm³ (Predicted) | 1.04 g/cm³ |

Note: Some properties for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl are predicted due to limited available experimental data.

Overview of Key Research Domains and Scholarly Contributions

The unique properties of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl have led to its application in several key research domains, most notably in materials science and medicinal chemistry.

In medicinal chemistry , this compound serves as a valuable building block for the synthesis of more complex, biologically active molecules. nih.govgoogleapis.com The tetrafluoroethoxy group is used to enhance drug-like properties. A significant scholarly contribution in this area comes from the research group of Professor William R. Dolbier Jr. at the University of Florida. nih.gov His work has focused on developing synthetic methodologies for the introduction of the 1,1,2,2-tetrafluoroethyl group into organic compounds, highlighting the value of the resulting structures for their potential applications in drug discovery. nih.gov His group has developed reagents and methods that facilitate the incorporation of the HCF₂CF₂ group, which is central to the title compound, into a variety of molecular scaffolds. nih.gov

The research domains for fluorinated biphenyl ethers are summarized in the table below.

| Research Domain | Application of Fluorinated Biphenyl Ethers | Key Properties Utilized |

| Medicinal Chemistry | Design of pro-drugs and bioactive molecules. | Enhanced metabolic stability, modulated lipophilicity, altered binding affinity. researchgate.net |

| Materials Science | Components in liquid crystal displays (LCDs). nih.govnih.govgoogle.com | Dielectric anisotropy, thermal stability, mesomorphic properties. |

| Polymer Chemistry | Monomers for high-performance polymers (e.g., polyimides). | Thermal stability, low dielectric constant, hydrophobicity. |

Structure

3D Structure

特性

IUPAC Name |

1-phenyl-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O/c15-13(16)14(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJKEPWOWWQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570927 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-97-8 | |

| Record name | 4-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 1,1,2,2 Tetrafluoroethoxy Biphenyl

Influence of Fluorination on Aromatic Reactivity

The 1,1,2,2-tetrafluoroethoxy (-OCF₂CF₂H) group is a potent electron-withdrawing substituent. The high electronegativity of the four fluorine atoms induces a strong negative inductive effect (-I), which significantly reduces the electron density of the aromatic ring to which it is attached. This electronic modification is central to understanding the compound's reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate of these reactions is highly sensitive to the electron density of the ring.

Reactivity and Regioselectivity: The strong electron-withdrawing nature of the -OCF₂CF₂H group deactivates the substituted phenyl ring (Ring A) towards electrophilic attack. wikipedia.org Consequently, electrophilic substitution will occur preferentially on the unsubstituted, more electron-rich phenyl ring (Ring B).

Should the reaction be forced to occur on the deactivated Ring A, the -OCF₂CF₂H group would act as a meta-directing group. This is because the resonance structures of the cationic intermediate (the sigma complex) show that the positive charge is destabilized when placed ortho or para to the electron-withdrawing group.

| Ring | Substituent Effect | Predicted Position of Electrophilic Attack |

| Ring A | Strongly Deactivated (-I effect of -OCF₂CF₂H) | meta (C3, C5) - Highly Unfavored |

| Ring B | Activated relative to Ring A, but deactivated relative to benzene | para (C4') - Major Product |

| ortho (C2', C6') - Minor Product |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgbyjus.com

Reactivity and Mechanism: The 4-(1,1,2,2-tetrafluoroethoxy) group strongly activates the phenyl ring it is attached to (Ring A) for SNAr, provided a suitable leaving group (e.g., a halogen like Cl or F) is present on that ring. The electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance and induction, which is the rate-determining step of the reaction. wikipedia.org

For a reaction to proceed, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate. byjus.com Therefore, if 4-(1,1,2,2-tetrafluoroethoxy)biphenyl were further substituted with a leaving group at the C2 or C4 position, it would be highly susceptible to nucleophilic attack at that position.

| Leaving Group Position (on Ring A) | Activating Influence of -OCF₂CF₂H Group | Expected SNAr Reactivity |

| ortho (C3, C5) | Moderate Stabilization | Moderate |

| para (C2, C6) | Strong Stabilization | High |

| meta (C4) | No Resonance Stabilization | Low / Unreactive |

Reactivity of the Ether Linkage

The ether linkage (Ar-O-R) in 4-(1,1,2,2-tetrafluoroethoxy)biphenyl consists of a bond between an sp²-hybridized aromatic carbon and the ether oxygen, and a bond between the oxygen and the fluorinated alkyl chain. Aryl ethers are generally stable but can be cleaved under harsh conditions. wikipedia.org

The cleavage of aryl alkyl ethers with strong acids like HBr or HI typically occurs via protonation of the ether oxygen, followed by an SN2 attack by the halide ion on the alkyl carbon. libretexts.orgmasterorganicchemistry.com Cleavage of the aryl-oxygen bond is disfavored due to the high strength of the sp² C-O bond.

In the case of the 1,1,2,2-tetrafluoroethyl group, the strong inductive effect of the fluorine atoms is expected to further strengthen the adjacent C-O bond, making the ether linkage exceptionally stable and resistant to cleavage by common reagents. wpmucdn.com While specialized and highly forcing conditions, such as the use of potent Lewis acids or strong organometallic bases, might achieve cleavage, the ether moiety is generally considered a robust feature of the molecule. researchgate.netnih.gov

Reaction Dynamics and Pathway Analysis

Cycloaddition Reactions Involving Tetrafluoroethyl Moieties

While the saturated tetrafluoroethoxy group itself does not directly participate in cycloaddition reactions, the tetrafluoroethyl moiety is a valuable building block in the synthesis of complex molecules via cycloadditions. wikipedia.orglibretexts.org These reactions typically involve a precursor where the tetrafluoroethyl group is attached to a reactive functional group.

A prominent example is the [3+2] dipolar cycloaddition, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A molecule containing a tetrafluoroethyl azide (B81097) (HCF₂CF₂-N₃) can react with various alkynes to form 1,2,3-triazoles bearing the tetrafluoroethyl group. These reactions are highly efficient and regioselective, providing a powerful tool for incorporating this fluorinated motif into diverse molecular scaffolds.

| Reaction Type | Reactants | Product Class | Key Feature |

| [3+2] Dipolar Cycloaddition | Tetrafluoroethyl azide (HCF₂CF₂-N₃) + Terminal Alkyne (R-C≡CH) | N-(1,1,2,2-Tetrafluoroethyl)-1,2,3-triazoles | Formation of a stable, five-membered heterocyclic ring. |

| [4+2] Diels-Alder Reaction | Dienophile containing a tetrafluoroethyl group + Conjugated Diene | Substituted Cyclohexenes | Creation of a six-membered ring with controlled stereochemistry. |

Mechanistic Investigations of Intramolecular Rearrangements

Intramolecular rearrangements in biphenyl (B1667301) systems can occur under specific, often harsh, conditions, typically involving cationic intermediates or organometallic species. While no specific rearrangements have been documented for 4-(1,1,2,2-tetrafluoroethoxy)biphenyl, plausible pathways can be inferred from related systems.

One potential, though likely difficult, rearrangement is a Fries-type rearrangement. Under strong Lewis or Brønsted acid catalysis, aryl ethers can undergo intramolecular rearrangement to form hydroxy acyl- or alkyl-aromatics. For 4-(1,1,2,2-tetrafluoroethoxy)biphenyl, this would hypothetically involve the migration of the -CF₂CF₂H group from the ether oxygen to the aromatic ring, likely at the ortho position, to form a C-alkylated phenol. This process would require cleavage of the very stable O-C(F₂) bond and is therefore considered energetically unfavorable.

Another possibility involves rearrangements via phenonium ion intermediates, which have been observed during fluorination reactions of other phenyl-substituted molecules. core.ac.uk If a reaction were to generate a carbocation on a carbon atom adjacent to the biphenyl system, migration of one of the phenyl rings could occur, leading to a rearranged carbon skeleton. Such pathways are highly dependent on the specific reaction conditions and the generation of reactive intermediates.

Oxidation and Reduction Chemistry of the Biphenyl System

The electrochemical behavior of the biphenyl system in 4-(1,1,2,2-tetrafluoroethoxy)biphenyl is fundamentally governed by the electronic properties of the tetrafluoroethoxy substituent. This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly influences the electron density of the biphenyl core. This influence, in turn, dictates the potentials at which oxidation and reduction occur and the stability of the resulting charged species.

Oxidation Chemistry

The oxidation of the biphenyl moiety in 4-(1,1,2,2-tetrafluoroethoxy)biphenyl involves the removal of an electron from the π-system to form a radical cation. The presence of the electron-withdrawing tetrafluoroethoxy group is anticipated to make this process more difficult compared to unsubstituted biphenyl. Electron-withdrawing substituents decrease the electron density of the aromatic rings, thus requiring a higher potential to achieve oxidation.

Upon oxidation, a radical cation is formed. The stability of this species is crucial for its subsequent reactivity. In the case of 4-(1,1,2,2-tetrafluoroethoxy)biphenyl radical cation, the positive charge will be delocalized over the two phenyl rings. The electron-withdrawing nature of the substituent would destabilize the positively charged radical cation, making it highly reactive. Potential follow-up reactions could include nucleophilic attack by solvent or other species present in the reaction medium, or dimerization with another radical cation.

Table 1: Predicted Effect of 4-(1,1,2,2-Tetrafluoroethoxy) Substituent on the Oxidation of the Biphenyl System

| Property | Unsubstituted Biphenyl | 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl (Predicted) | Rationale |

|---|---|---|---|

| Oxidation Potential | Lower | Higher | The tetrafluoroethoxy group is strongly electron-withdrawing, decreasing the electron density of the biphenyl π-system and making electron removal more difficult. |

| Radical Cation Stability | More Stable | Less Stable | The electron-withdrawing substituent destabilizes the positive charge on the biphenyl radical cation. |

| Susceptibility to Nucleophilic Attack | Lower | Higher | The destabilized radical cation is more electrophilic and thus more susceptible to attack by nucleophiles. |

Reduction Chemistry

The reduction of the biphenyl system in 4-(1,1,2,2-tetrafluoroethoxy)biphenyl involves the addition of an electron to the π*-system to form a radical anion. In contrast to oxidation, the presence of the electron-withdrawing tetrafluoroethoxy group is expected to facilitate this process. By withdrawing electron density, the substituent lowers the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule a better electron acceptor.

Therefore, the reduction potential of 4-(1,1,2,2-tetrafluoroethoxy)biphenyl is predicted to be less negative (i.e., reduction occurs more easily) than that of unsubstituted biphenyl. The resulting radical anion would be stabilized by the electron-withdrawing nature of the tetrafluoroethoxy group, which helps to delocalize the negative charge.

The stability of the radical anion will influence its lifetime and subsequent reactions. A more stable radical anion will be less prone to immediate follow-up reactions. However, under appropriate conditions, it could undergo further reduction to a dianion or participate in protonation or other chemical transformations.

Table 2: Predicted Effect of 4-(1,1,2,2-Tetrafluoroethoxy) Substituent on the Reduction of the Biphenyl System

| Property | Unsubstituted Biphenyl | 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl (Predicted) | Rationale |

|---|---|---|---|

| Reduction Potential | More Negative | Less Negative | The electron-withdrawing tetrafluoroethoxy group lowers the energy of the LUMO, making electron acceptance more favorable. |

| Radical Anion Stability | Less Stable | More Stable | The electron-withdrawing substituent helps to delocalize and stabilize the negative charge on the biphenyl radical anion. |

| Susceptibility to Electrophilic Attack | Lower | Higher | The increased electron density on the biphenyl rings of the radical anion makes it more susceptible to attack by electrophiles. |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for establishing the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) core and a unique signal for the terminal proton of the tetrafluoroethoxy group. The biphenyl protons typically appear as a complex set of multiplets in the aromatic region (approximately 7.0-7.7 ppm). The protons on the substituted ring (adjacent to the ether linkage) and the unsubstituted ring will have different chemical shifts. The most characteristic signal is a triplet of triplets, appearing further downfield (around 6.0-6.5 ppm), corresponding to the single proton of the -CF₂H group, which is split by two adjacent fluorine atoms and, with a smaller coupling constant, by the two fluorine atoms on the terminal carbon.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The biphenyl core will exhibit a series of signals in the aromatic region (typically 115-160 ppm). The carbon atom directly attached to the oxygen (C4) would be shifted downfield due to the electronegativity of the oxygen. The carbons of the tetrafluoroethoxy group will show characteristic splitting due to coupling with fluorine atoms (C-F coupling). The -OCF₂- carbon will appear as a triplet, and the -CF₂H carbon will appear as a triplet of triplets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Biphenyl H (unsubstituted ring) | ¹H | ~7.3-7.6 | m | - |

| Biphenyl H (substituted ring) | ¹H | ~7.0-7.6 | m | - |

| -CF₂H | ¹H | ~5.8-6.4 | tt | J(H,F) ≈ 53 Hz, J(H,F) ≈ 4 Hz |

| Biphenyl C (unsubstituted ring) | ¹³C | ~127-129 | s | - |

| Biphenyl C (substituted ring) | ¹³C | ~115-135 | s | - |

| Biphenyl C-O | ¹³C | ~155-160 | s | - |

| -O CF₂- | ¹³C | ~115-125 | t | J(C,F) ≈ 250-280 Hz |

| -CF₂H | ¹³C | ~107-117 | tt | J(C,F) ≈ 240-260 Hz, J(C,H,F) ≈ 30-40 Hz |

Note: Predicted values are based on data for analogous structures. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is exceptionally useful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govhuji.ac.il It offers a wide range of chemical shifts, which minimizes signal overlap. thermofisher.comazom.com

For 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, the ¹⁹F NMR spectrum is expected to show two main signals corresponding to the two chemically non-equivalent fluorine environments in the -OCF₂CF₂H moiety.

The two fluorine atoms on the carbon adjacent to the oxygen (-OCF₂ -) will appear as a triplet, due to coupling with the two fluorine atoms on the neighboring carbon.

The two fluorine atoms on the terminal carbon (-CF₂ H) will appear as a doublet of triplets, due to the large coupling with the geminal proton and the smaller coupling to the vicinal fluorine atoms.

The large magnitude of H-F and F-F coupling constants provides definitive structural information. huji.ac.il

Table 2: Predicted ¹⁹F NMR Chemical Shift Data for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

| Atom | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCF₂ - | ~ -85 to -95 | t | J(F,F) ≈ 5-15 Hz |

| -CF₂ H | ~ -130 to -140 | dt | J(F,H) ≈ 53 Hz, J(F,F) ≈ 5-15 Hz |

Note: Predicted values are based on general data for fluoroalkoxy groups. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily through two or three bonds. It would be used to confirm the connectivity of the protons within each aromatic ring of the biphenyl structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.org It would definitively link the aromatic proton signals to their corresponding carbon signals in the biphenyl rings and, most importantly, confirm the assignment of the unique -CF₂H proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting different parts of the molecule. Key correlations would include those between the protons on the substituted aromatic ring and the ether carbon (C4), as well as correlations between the -CF₂H proton and the -OCF₂- carbon, confirming the structure of the fluorinated chain.

Vibrational Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl is expected to show characteristic absorption bands for its constituent functional groups. Key expected absorptions include C-H stretching and bending modes for the aromatic rings, C-O-C stretching for the ether linkage, and very strong C-F stretching bands.

Table 3: Predicted Characteristic IR Absorption Bands for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Biphenyl | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CF₂H | 3000-2900 | Medium-Weak |

| Aromatic C=C Stretch | Biphenyl | 1600-1450 | Medium |

| Aromatic C-O Stretch | Ar-O-C | 1270-1200 | Strong |

| Aliphatic C-O Stretch | C-O-CF₂ | 1150-1050 | Strong |

| C-F Stretch | -CF₂- | 1200-1000 | Very Strong |

Note: Predicted values are based on data for analogous structures. researchgate.netosti.govnist.govchemicalbook.com

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl would provide valuable information about the biphenyl backbone. researchgate.net

A prominent feature in the Raman spectra of biphenyl derivatives is the inter-ring C-C stretching mode, typically observed around 1280-1300 cm⁻¹. acs.orgacs.org The position of this band can provide insight into the dihedral angle between the two phenyl rings. Symmetric ring breathing modes of the phenyl rings are also expected to be strong in the Raman spectrum. stanford.edu Vibrations associated with the C-F bonds would also be present, complementing the data obtained from IR spectroscopy.

Table 4: Predicted Characteristic Raman Shifts for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Biphenyl | 3100-3000 | Medium |

| Symmetric Ring Breathing | Biphenyl | ~1600 | Strong |

| Inter-ring C-C Stretch | Biphenyl | ~1285 | Strong |

| Ring Trigonal Breathing | Biphenyl | ~1000 | Medium |

Note: Predicted values are based on data for analogous structures. researchgate.netacs.orgstanford.edu

Vibrational Frequency Assignments and Normal Coordinate Analysis for Molecular Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl. The vibrational modes of a molecule are unique to its structure, including bond lengths, angles, and dihedral angles, making these techniques ideal for conformational analysis.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a comprehensive understanding of the vibrational spectrum. nih.gov By calculating the vibrational frequencies of a proposed molecular structure, a theoretical spectrum can be generated and compared with the experimental IR and Raman spectra. This comparison allows for the assignment of specific vibrational modes to the observed absorption bands and scattering peaks. For complex molecules, this process is aided by Normal Coordinate Analysis (NCA), which describes the vibrational motions in terms of the collective displacements of atoms.

For 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, the vibrational spectrum would be characterized by modes originating from the biphenyl core, the tetrafluoroethoxy group, and the ether linkage. Key vibrational modes would include:

Biphenyl Core Vibrations: C-H stretching vibrations of the aromatic rings, C-C stretching within the rings, and the inter-ring C-C stretching. The biphenyl moiety also exhibits characteristic in-plane and out-of-plane bending modes.

Tetrafluoroethoxy Group Vibrations: Strong C-F stretching vibrations are expected to be prominent in the IR spectrum due to the large change in dipole moment associated with these bonds. C-C stretching and various deformation modes of the fluoroethyl group would also be present.

Ether Linkage Vibrations: The C-O-C stretching vibrations of the ether linkage would give rise to characteristic bands, typically in the fingerprint region of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, both high-resolution mass spectrometry and fragmentation pattern analysis provide crucial information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula.

For 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl (C₁₄H₁₀F₄O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. While the HRMS data for the target compound is not available in the provided search results, data for a structurally related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, demonstrates the utility of this technique in confirming the authenticity of a synthesized molecule. wisc.edu

Table 1: Theoretical Isotopic Distribution for C₁₄H₁₀F₄O

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 270.0667 | 100.00 |

| 271.0701 | 15.33 |

| 272.0734 | 1.15 |

Note: This table represents a theoretical calculation and is for illustrative purposes.

In a mass spectrometer, the molecular ion (M⁺) can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. The analysis of these fragmentation patterns can reveal the presence of specific functional groups and the connectivity of the molecular framework.

For 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, key fragmentation pathways would likely involve:

Cleavage of the Ether Bond: Scission of the C-O bond could lead to fragments corresponding to the biphenyl and tetrafluoroethoxy moieties.

Loss of the Tetrafluoroethoxy Group: A significant fragment could correspond to the biphenyl cation.

Fragmentation within the Tetrafluoroethoxy Chain: Loss of fluorine atoms or smaller fluorocarbon fragments could occur.

Fragmentation of the Biphenyl Core: Characteristic fragmentation of the biphenyl ring system may also be observed.

By analyzing the masses of the fragment ions, a picture of the molecule's structure can be pieced together, corroborating the information obtained from other spectroscopic methods.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system and other chromophores.

The UV-Vis spectrum of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl is expected to be dominated by the electronic transitions of the biphenyl chromophore. scirp.org Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π → π* transition. This transition involves the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital within the conjugated system of the two phenyl rings.

The substitution of the tetrafluoroethoxy group at the 4-position is expected to influence the electronic transitions of the biphenyl core. The oxygen atom of the ether linkage has lone pairs of electrons that can participate in n → π* transitions, although these are often weaker than π → π* transitions. Furthermore, the electron-withdrawing nature of the tetrafluoroethoxy group can cause a shift in the wavelength of maximum absorption (λ_max) and a change in the molar absorptivity (ε) compared to unsubstituted biphenyl. This shift, known as a solvatochromic shift, can also be influenced by the polarity of the solvent.

While a specific UV-Vis spectrum for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl was not found in the search results, the spectrum of a related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, shows a λ_max at 260 nm, which is consistent with the expected transitions for a substituted biphenyl system. wisc.edu

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl |

| 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide |

Computational and Theoretical Investigations of Molecular Structure, Bonding, and Reactivity

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are theoretical tools that correlate the structural features of molecules with their physicochemical properties. mdpi.comliverpool.ac.uk For a compound like 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, a QSPR study could predict properties such as boiling point, melting point, solubility, and partition coefficients, which are crucial for understanding its environmental fate and behavior. nih.govresearchgate.net

A hypothetical QSPR model for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl and related fluorinated compounds would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. The selection of appropriate descriptors is a critical step in developing a robust QSPR model. mdpi.com For fluorinated compounds, specific descriptors related to the fluorine content and distribution are particularly important.

| Descriptor Type | Examples Relevant to 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl |

| Constitutional | Molecular weight, number of fluorine atoms, number of aromatic rings |

| Topological | Connectivity indices (e.g., Kier & Hall indices), shape indices |

| Geometrical | Molecular surface area, molecular volume, principal moments of inertia |

| Quantum-Chemical | Dipole moment, HOMO/LUMO energies, electrostatic potential |

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to build the mathematical model that links the descriptors to the property of interest. nih.gov The predictive power of the developed QSPR model would then be validated using internal and external validation techniques to ensure its reliability. researchgate.net Such models are valuable for screening large numbers of compounds and prioritizing them for further experimental testing, thereby saving time and resources. mdpi.com

Influence of Fluorination on Conformational Preferences and Electronic Distribution

The introduction of fluorine and fluorinated groups into organic molecules can significantly alter their conformational preferences and electronic properties due to the unique steric and electronic effects of fluorine. rsc.orgnih.gov In 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, the tetrafluoroethoxy group is expected to have a profound impact on both the rotational barrier of the biphenyl (B1667301) core and the electron density distribution across the molecule.

Conformational Preferences:

The biphenyl unit is not planar in its ground state due to steric hindrance between the ortho-hydrogens of the two phenyl rings. nih.gov The presence of a substituent at the 4-position, such as the tetrafluoroethoxy group, is not expected to dramatically increase the rotational barrier. However, the size and nature of the fluoroalkoxy group can influence the preferred dihedral angle between the two phenyl rings. Computational studies on similar fluorinated ethers suggest that the C-O-C bond angle and the orientation of the fluorinated alkyl chain are governed by a complex interplay of steric repulsion and stereoelectronic effects, such as hyperconjugation. researchgate.netd-nb.info For the tetrafluoroethoxy group, gauche interactions and other non-bonded interactions will likely favor specific conformations of the side chain relative to the biphenyl system. rsc.org

Electronic Distribution:

Fluorine is the most electronegative element, leading to strong inductive electron withdrawal (-I effect). nih.gov However, when attached to an atom with lone pairs, such as the oxygen in the ethoxy group, it can also participate in resonance, exhibiting a weak electron-donating effect (+M effect). libretexts.org In the case of the tetrafluoroethoxy group, the strong -I effect of the four fluorine atoms is dominant. This makes the oxygen atom less capable of donating its lone pair electrons to the aromatic ring. Recent studies on the difluoro(methoxy)methyl group (CF2OCH3), which is structurally related, have shown it to be a moderately electron-withdrawing substituent. nuph.edu.ua Therefore, the 4-(1,1,2,2-tetrafluoroethoxy) group is expected to decrease the electron density of the biphenyl system, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution. numberanalytics.com

| Effect | Influence of the 4-(1,1,2,2-Tetrafluoroethoxy) Group |

| Inductive Effect (-I) | Strong electron withdrawal due to the high electronegativity of fluorine atoms. |

| Resonance Effect (+M) | Weak electron donation from the oxygen lone pairs, significantly diminished by the adjacent fluorine atoms. |

| Overall Electronic Effect | Predominantly electron-withdrawing, deactivating the aromatic ring. |

| Conformational Impact | Influences the dihedral angle of the biphenyl and the orientation of the alkoxy chain through steric and stereoelectronic interactions. |

Molecular Docking Studies for Receptor-Ligand Interactions (in specific agrochemical contexts)

A hypothetical molecular docking study of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl with a relevant agrochemical target, for example, an enzyme involved in a critical metabolic pathway of a pest, would involve several steps. First, the three-dimensional structures of both the ligand (4-(1,1,2,2-Tetrafluoroethoxy)biphenyl) and the receptor protein would be obtained or modeled. Then, a docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor. nih.gov

The results of the docking simulation would provide insights into the key interactions between the ligand and the receptor, such as:

Hydrogen bonds: The oxygen atom of the tetrafluoroethoxy group could act as a hydrogen bond acceptor.

Hydrophobic interactions: The biphenyl core would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com

Halogen bonds: The fluorine atoms could potentially form halogen bonds with electron-rich atoms in the receptor.

The binding energy of the ligand-receptor complex would also be calculated, providing an estimate of the binding affinity. researchgate.net The presence of the tetrafluoroethoxy group can significantly influence these interactions. Fluorination is known to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and interact with hydrophobic binding sites. nih.gov The electron-withdrawing nature of this group could also modulate the electrostatic interactions within the binding pocket. By comparing the docking results of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl with those of other known agrochemicals, it would be possible to predict its potential biological activity and guide the design of more effective and selective agrochemicals. researchgate.net

| Interaction Type | Potential Contribution from 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl |

| Hydrophobic Interactions | The biphenyl rings can interact with hydrophobic pockets in the receptor. |

| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. |

| Halogen Bonding | Fluorine atoms may participate in halogen bonding with nucleophilic residues. |

| π-π Stacking | The aromatic rings can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

Research Applications in Advanced Materials Science and Agrochemical Chemistry

Role in Fluorinated Polymeric Materials

The incorporation of fluorinated moieties into polymer structures is a well-established strategy for creating materials with exceptional properties. Fluoropolymers are known for their high thermal stability, excellent chemical inertness, and low surface energy. While specific research detailing the use of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl as a monomer for fluorinated polymers is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential as a valuable building block.

Fluorinated polymers derive their enhanced stability from the high bond energy of the carbon-fluorine (C-F) bond. The introduction of a tetrafluoroethoxy group to a biphenyl (B1667301) structure would be expected to impart these desirable characteristics to a resulting polymer. Polymers derived from biphenyl monomers, in general, exhibit good thermal stability due to the rigid aromatic structure. The addition of the fluorinated group would likely enhance this property further.

The chemical resistance of fluoropolymers is attributed to the shielding effect of the fluorine atoms and the strength of the C-F bond, making them resistant to a wide range of solvents, acids, and bases. rsc.orgnih.govnih.gov A polymer incorporating the 4-(1,1,2,2-tetrafluoroethoxy)biphenyl unit would be anticipated to exhibit similar high resistance to chemical attack. Research on other fluorinated vinylbiphenyl derivatives has shown that the resulting polymers are thermally very stable and have high glass transition temperatures. kpi.ua

Table 1: General Properties of Fluorinated Polymers

| Property | Description |

|---|---|

| Thermal Stability | High resistance to degradation at elevated temperatures due to strong C-F bonds. |

| Chemical Resistance | Inert to a wide range of chemicals, including acids, bases, and organic solvents. rsc.orgnih.gov |

| Low Surface Energy | Results in non-stick (hydrophobic and oleophobic) surfaces. |

| Electrical Insulation | Excellent dielectric properties. |

Contributions to Liquid Crystalline Systems and Displays

Biphenyl derivatives are a cornerstone in the formulation of liquid crystal (LC) materials used in display technologies. mdpi.commdpi.commdpi.com The rigid, elongated (calamitic) shape of the biphenyl core is conducive to the formation of the mesophases that are essential for the operation of liquid crystal displays (LCDs). The properties of these materials, such as birefringence, dielectric anisotropy, and viscosity, can be finely tuned by attaching different functional groups to the biphenyl core. mdpi.com

The introduction of a tetrafluoroethoxy group could significantly influence these properties. Fluorine-containing groups are known to modify the dielectric anisotropy of liquid crystal molecules, a critical parameter for controlling the switching behavior of the display. researchgate.net While specific studies on the liquid crystalline properties of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl are not prominent, the general principles of liquid crystal design suggest it could be a component in LC mixtures to optimize performance characteristics. icm.edu.plnih.gov

Integration into Organic Electronic Devices and Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, biphenyl-containing molecules are frequently used as building blocks for materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.net The biphenyl unit provides a rigid, conjugated core that can facilitate charge transport (both holes and electrons). nih.gov

For OLEDs, materials based on biphenyls can be employed as hosts in the emissive layer, where they form a matrix for light-emitting dopant molecules. ossila.comnoctiluca.euossila.comosti.gov The properties of the host material, such as its triplet energy and charge transport characteristics, are crucial for the efficiency and stability of the device. The introduction of fluorinated groups like tetrafluoroethoxy can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of electronic properties is a key strategy in designing new materials for OLEDs. For instance, trifluoromethyl-substituted biphenyl has been used as an electron-accepting unit in conjugated polymers for high-stability OFETs. researchgate.net Although direct integration of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl into OLEDs has not been widely reported, its structural motifs are relevant to the design of new host and charge-transport materials.

Applications in Agrochemicals

The biphenyl scaffold is present in various classes of pesticides. More specifically, derivatives of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl have been investigated for their potential as novel insecticides.

Research into new insecticidal compounds has led to the design and synthesis of biphenyl-diamide derivatives. In one study, a series of diamides containing a biphenyl substructure were created to explore their insecticidal properties. A key intermediate in this synthesis is an aniline (B41778) derivative featuring the 4-(1,1,2,2-tetrafluoroethoxy) group. Specifically, compounds with a 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl substituent were synthesized and tested.

These synthesized biphenyl-diamide compounds were screened for their effectiveness against pests like the armyworm (Mythimna separata). The results indicated that certain derivatives possessed notable insecticidal activity. For example, one compound substituted with formyl methylamine (B109427) demonstrated 100% mortality against armyworms at a concentration of 100 mg L⁻¹. This line of research presents a novel class of diamide (B1670390) insecticides that could be optimized for future agrochemical products.

The mode of action for many modern diamide insecticides involves the insect ryanodine (B192298) receptor (RyR). These receptors are ligand-gated calcium channels that play a critical role in muscle contraction. When diamide insecticides bind to the insect RyR, they lock the channel in an open state, leading to uncontrolled depletion of intracellular calcium stores. This results in muscle paralysis and ultimately the death of the insect.

The biphenyl-diamide derivatives containing the 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl group were observed to induce symptoms in armyworms that are similar to those caused by poisoning with flubendiamide, a known RyR-acting insecticide. This suggests that these novel compounds likely share the same molecular target. The specific interactions between these biphenyl-diamide derivatives and the insect ryanodine receptor are a subject for further investigation to understand the structure-activity relationship and to optimize their insecticidal potency and selectivity.

Table 2: Insecticidal Activity of a Biphenyl-Diamide Derivative

| Target Pest | Compound Structure Feature | Concentration (mg L⁻¹) | Mortality Rate (%) |

|---|

Environmental Fate and Transformation Studies Chemical and Physical Aspects

Abiotic Degradation Processes in Environmental Compartments

Data on the hydrolysis pathways and kinetics of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl are not currently available in published literature.

Specific studies detailing the aqueous and atmospheric photolysis mechanisms and rates for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl have not been found.

Information regarding the oxidation processes of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl and its resulting transformation products is not available.

Biodegradation Pathways and Microbial Metabolism

There are no available studies on the aerobic and anaerobic transformation of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl.

Research on the specific microorganism-mediated degradation mechanisms for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl has not been published.

Lack of available research data for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl

A thorough search of scientific literature and environmental databases has revealed no specific studies on the environmental fate, transport, or persistence modeling of the chemical compound 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl . Consequently, the detailed research findings and data tables required to populate the requested article sections are not available.

The provided outline requires specific data pertaining to:

Volatilization and Atmospheric Distribution: Quantitative data on vapor pressure, Henry's law constant, and atmospheric half-life are necessary to assess its potential for volatilization and long-range transport.

Sorption and Desorption to Soil and Sediment Matrices: Experimental data such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are needed to understand its tendency to bind to soil and sediment.

Water-Sediment Distribution and Aqueous Mobility: Information on water solubility and partitioning behavior between water and sediment is crucial to determine its mobility in aquatic environments.

Modeling of Environmental Persistence and Mobility: Predictive models rely on fundamental physicochemical properties and degradation rates, which are currently not documented for this specific compound.

Without experimental or modeled data for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. General information on related compounds, such as non-fluorinated biphenyls or other polyfluoroalkyl substances, cannot be used as a direct substitute due to the significant influence of the tetrafluoroethoxy group on the compound's physicochemical properties and environmental behavior.

Therefore, the article focusing solely on the "" of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl cannot be generated at this time due to the absence of the necessary scientific data.

Synthesis and Investigation of Derivatives and Analogues of 4 1,1,2,2 Tetrafluoroethoxy Biphenyl

Rational Design Principles for Structural Modification

Rational design is a cornerstone of modern drug discovery and materials science, moving beyond serendipitous findings to a targeted approach. For analogues of 4-(1,1,2,2-tetrafluoroethoxy)biphenyl, this process involves the deliberate modification of the molecular structure to improve desired properties such as biological activity, selectivity, and pharmacokinetic profiles. nih.gov

Key principles guiding these modifications include:

Structure-Activity Relationship (SAR) Analysis: SAR studies form the empirical basis of rational design. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce which molecular features are crucial for effect. For instance, modifying the substitution pattern on the second phenyl ring can reveal key interaction points with a biological target. nih.govnih.gov

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's activity or reducing toxicity. For example, the phenyl rings of the biphenyl (B1667301) core could be replaced with heteroaromatic rings to alter electronic properties and introduce new hydrogen bonding capabilities.

Scaffold Hopping: This strategy involves replacing the central biphenyl core with a different chemical scaffold while retaining the key pharmacophoric elements, such as the tetrafluoroethoxy group and other critical substituents. This can lead to the discovery of novel chemical series with improved properties or different intellectual property profiles. nih.gov

Computational Modeling: In silico techniques like molecular docking are used to predict how analogues might bind to a target protein. mdpi.com These models can guide the design of new derivatives by suggesting modifications that would improve the fit and interaction energy within a binding pocket, thereby prioritizing the synthesis of the most promising compounds. nih.gov For example, modeling could suggest that adding a hydrogen bond donor at a specific position on the biphenyl ring would significantly increase binding affinity. nih.gov

The design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, for example, was based on the hypothesis that this scaffold could exhibit improved toxicity and selectivity against cancer cell lines compared to structurally similar compounds. mdpi.com This highlights a rational approach where an existing scaffold is modified to create a library of derivatives for biological evaluation. mdpi.com

Systematic Variation of Fluorination Patterns and Their Chemical Implications

Fluorine is a unique element in medicinal chemistry, often referred to as a "magical atom" for its ability to profoundly alter a molecule's properties. nih.gov The tetrafluoroethoxy group in the parent compound is a prime example of strategic fluorination, but further modifications to the fluorination pattern can be systematically explored to fine-tune the molecule.

The chemical implications of varying fluorination patterns are multifaceted:

Metabolic Stability: Fluorine substitution, particularly on an aromatic ring, can block sites of metabolic oxidation by cytochrome P450 enzymes. The C-F bond is exceptionally strong, making it resistant to cleavage. Introducing fluorine at metabolically labile positions on the biphenyl rings can therefore increase the compound's half-life. researchgate.net

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can significantly alter the electronic distribution of a molecule. This can affect the acidity or basicity (pKa) of nearby functional groups. Furthermore, fluorination generally increases lipophilicity, which can impact a compound's ability to cross cell membranes. However, the effect is complex; while a single fluorine atom increases lipophilicity, polyfluorination can sometimes decrease it. nih.govnih.gov

Conformational Control: The introduction of fluorine can induce specific conformational preferences in flexible molecules, which can be advantageous for locking a compound into its biologically active conformation. nih.gov

Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as orthogonal multipolar interactions (F−C=O) and hydrogen bonds, which can contribute to binding affinity. Altering the fluorination pattern can therefore be used to optimize these interactions. nih.gov

A study on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II demonstrated that different fluorination patterns on the phenyl core led to increased affinity compared to the non-fluorinated parent compound, showcasing the power of this strategy. nih.gov

| Modification | Potential Chemical Implication | Rationale |

| Addition of F to the 4'-position | Increased metabolic stability | Blocks a potential site of para-hydroxylation. |

| Replacement of -OCHF2CF3 with -OCF3 | Altered lipophilicity and electronics | Trifluoromethoxy group has different steric and electronic properties. researchgate.net |

| Addition of F to the 2'-position | Altered ring-ring torsional angle | Steric effects of ortho-substitution can change the molecule's conformation. researchgate.net |

| Polyfluorination of a phenyl ring | Modified π-π stacking interactions | Changes the quadrupole moment of the aromatic ring, affecting interactions with protein residues. nih.gov |

Structure-Reactivity Relationship Studies within Analogous Compounds

Structure-reactivity relationship (SRR) studies, closely related to SAR, investigate how a compound's chemical structure influences its reactivity and, by extension, its biological or material properties. For analogues of 4-(1,1,2,2-tetrafluoroethoxy)biphenyl, these studies involve synthesizing a series of derivatives with systematic structural changes and measuring a specific outcome.

The process typically involves:

Synthesis of Analogues: A series of compounds is prepared where one part of the molecule is systematically varied. For example, different substituents (e.g., nitro, amino, methoxy) could be placed at the 4'-position of the biphenyl ring. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for synthesizing such substituted biphenyls. acs.orgrsc.orgresearchgate.net

Activity/Reactivity Measurement: The synthesized analogues are tested in a relevant assay. This could be a measure of binding affinity to a receptor (e.g., IC50), enzymatic inhibition, or a physical property like liquid crystal transition temperature.

Analysis: The data is analyzed to find correlations between the structural modifications and the measured activity. For example, it might be found that electron-withdrawing groups at the 4'-position increase activity, while electron-donating groups decrease it.

In a study of aporphine (B1220529) derivatives, for instance, researchers synthesized nineteen derivatives through methods like bromination and methylation to analyze how these changes affected antiarrhythmic activity and toxicity. mdpi.com Their findings indicated that introducing bromine atoms increased lipophilicity and antiarrhythmic effects, establishing a clear structure-activity relationship. mdpi.com Similarly, SAR studies on inhibitors of human equilibrative nucleoside transporters showed that the presence of a halogen substitute in a specific part of the molecule was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk

Below is a hypothetical table illustrating the type of data generated in an SAR study for analogues of the title compound, targeting a hypothetical enzyme.

| Compound | Modification at 4'-position | IC50 (nM) |

| Parent | -H | 520 |

| Analogue 1 | -Cl | 150 |

| Analogue 2 | -CH3 | 480 |

| Analogue 3 | -OCH3 | 610 |

| Analogue 4 | -CN | 85 |

| Analogue 5 | -NH2 | 950 |

This data would suggest that electron-withdrawing groups (Cl, CN) at the 4'-position enhance inhibitory potency, providing a clear direction for further optimization.

Development of Libraries of Related Compounds for Screening

To efficiently explore the chemical space around a lead compound like 4-(1,1,2,2-tetrafluoroethoxy)biphenyl, researchers often develop compound libraries. curiaglobal.com A compound library is a large collection of distinct but structurally related molecules. criver.com These libraries are invaluable for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds to identify "hits" with a desired biological activity. nih.govcuriaglobal.com

The development of these libraries follows several key strategies:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different molecules by combining a smaller number of "building blocks" in various combinations. For a biphenyl library, one might start with a variety of substituted phenylboronic acids and a variety of substituted aryl halides, and then use a high-throughput Suzuki coupling reaction to generate all possible combinations. rsc.orgnih.gov

Parallel Synthesis: In this method, a large number of individual compounds are synthesized simultaneously in separate reaction vessels, often using automated robotic systems. This allows for greater control over the purity and identity of each compound in the library compared to older mixture-based combinatorial methods.

Target-Focused Libraries: Rather than creating a library with maximum diversity, a target-focused library is designed with a specific biological target or target family in mind. nih.gov The design uses structural information about the target's binding site to create molecules that are more likely to be active. This approach increases the efficiency of screening, leading to higher hit rates. nih.gov

The goal is to create a high-quality collection of innovative compounds for screening. curiaglobal.com The availability of an innovative and relevant compound collection is critical for the success of drug discovery programs. curiaglobal.com For example, a library based on the 4-(1,1,2,2-tetrafluoroethoxy)biphenyl scaffold would be synthesized by varying substituents on both phenyl rings to explore a wide range of steric and electronic properties, maximizing the chances of discovering a potent and selective modulator for a given biological target. rsc.org

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated biphenyl (B1667301) derivatives has traditionally relied on established cross-coupling reactions. nih.govresearchgate.net Future research is progressively shifting towards the development of more efficient, sustainable, and environmentally benign synthetic strategies.

Current synthetic paradigms for compounds like 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl often involve multi-step processes, which may include the Suzuki-Miyaura coupling for the formation of the biphenyl core. nih.govacs.org This reaction is known for its reliability and tolerance of various functional groups. nih.gov However, a key area of future research will be the optimization of these routes to improve yields, reduce the use of hazardous reagents and solvents, and minimize waste generation.

A significant emerging trend is the focus on "green chemistry" principles. man.ac.uk This includes the exploration of catalytic systems that operate under milder conditions, the use of renewable starting materials, and the design of processes that avoid persistent, bioaccumulative, and toxic (PBT) reagents. For instance, research into PFAS-free synthesis protocols is gaining traction, aiming to replace potentially harmful fluorinating agents with safer alternatives like caesium fluoride (B91410) salts. sciencedaily.com The development of continuous flow-based manufacturing processes also presents a promising avenue for safer and more efficient synthesis of fluorinated intermediates. sciencedaily.com

| Synthetic Approach | Description | Future Research Focus |

| Catalyst Optimization | Developing more active and selective catalysts (e.g., palladium-based systems) for cross-coupling reactions to improve efficiency and reduce catalyst loading. | Designing catalysts with higher turnover numbers, improved stability, and compatibility with greener solvent systems. |

| Flow Chemistry | Implementing continuous flow reactors for synthesis, which can offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. sciencedaily.com | Integrating real-time monitoring and automated optimization into flow systems for fluorinated compound synthesis. |

| Sustainable Fluorine Sources | Investigating and utilizing alternative, less hazardous fluorinating agents to introduce the tetrafluoroethoxy group, moving away from reagents that may contribute to environmental persistence. sciencedaily.com | Development of novel reagents that deliver the -OCF₂CF₂H moiety efficiently and with a lower environmental footprint. |

Integration of Advanced In Situ Characterization Methodologies

To optimize novel synthetic routes, a deeper understanding of reaction mechanisms and kinetics is essential. This requires the integration of advanced in situ characterization techniques that can monitor chemical transformations in real-time.

Traditional analysis of organic reactions involves quenching the reaction at various time points and analyzing the mixture using techniques like chromatography and spectroscopy. This approach can be time-consuming and may not capture transient intermediates or provide a complete kinetic profile. In situ methodologies, by contrast, allow for the continuous monitoring of reactant consumption, product formation, and the evolution of intermediates directly within the reaction vessel.

Future research will likely focus on applying a suite of spectroscopic tools for the real-time analysis of the synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl. Techniques such as Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy are particularly powerful for organofluorine chemistry, as they can provide detailed information about the electronic environment of the fluorine atoms, enabling precise tracking of fluorinated species throughout a reaction. numberanalytics.comnih.gov Other potential in situ methods include Fourier-transform infrared (FTIR) and Raman spectroscopy, which can monitor changes in vibrational modes associated with specific functional groups as the reaction progresses.

| Technique | Principle | Application in Synthesis |

| ¹⁹F NMR Spectroscopy | Measures the nuclear magnetic resonance of the ¹⁹F nucleus, which is highly sensitive to the local chemical environment. numberanalytics.com | Real-time tracking of the formation and consumption of fluorinated reactants, intermediates, and products. |

| In Situ FTIR/Raman | Monitors the vibrational frequencies of chemical bonds within the reaction mixture. | Provides kinetic data and mechanistic insights by observing changes in characteristic absorption or scattering bands. |

| High-Resolution Mass Spectrometry (HRMS) | Coupled with reaction systems to identify and quantify trace-level intermediates and byproducts in real-time. nih.gov | Elucidation of complex reaction pathways and identification of previously unknown species. |

Multi-Scale Computational Approaches for Complex Systems

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental work. nih.gov For a molecule like 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl, multi-scale computational modeling represents a powerful approach to understanding its properties from the molecular to the macroscopic level. nih.govarxiv.orgarxiv.org

At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of the compound. numberanalytics.comnih.gov These calculations can predict spectroscopic properties (e.g., NMR chemical shifts), which aids in structural elucidation, and can also be used to investigate reaction mechanisms and transition states, guiding the design of more efficient synthetic routes. nih.govemerginginvestigators.org

Moving up in scale, molecular dynamics (MD) simulations can model the behavior of ensembles of molecules. This allows researchers to predict bulk properties such as thermal stability, solubility, and interactions with other molecules or materials. nih.gov For applications in materials science, MD can simulate how 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl molecules pack in a solid state or orient themselves in a liquid crystal phase. acs.org Coarse-grained models can further simplify molecular representations to simulate larger systems over longer timescales, bridging the gap between molecular behavior and macroscopic material performance. arxiv.org

| Modeling Scale | Computational Method | Predicted Properties & Insights |

| Quantum (Molecular) | Density Functional Theory (DFT) | Electronic structure, molecular geometry, reactivity, spectroscopic data, reaction energetics. numberanalytics.comnih.gov |

| Atomistic (Nano-scale) | Molecular Dynamics (MD) | Intermolecular interactions, conformational dynamics, solvation, thermal properties, phase behavior. nih.gov |

| Mesoscale (Micro-scale) | Coarse-Grained MD (CGMD), Dissipative Particle Dynamics (DPD) | Self-assembly, morphology of polymer blends, behavior in complex fluid systems. arxiv.org |

Discovery of Novel Applications in Emerging Technologies

The unique combination of a rigid biphenyl core and a flexible, highly fluorinated ethoxy tail in 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl suggests its potential for use in a variety of advanced technologies. The incorporation of fluorine is known to enhance thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.comnumberanalytics.com

Future research will focus on leveraging these properties for specific high-value applications. One promising area is in the field of advanced materials, such as high-performance polymers and liquid crystals. man.ac.ukresearchgate.net The fluorinated moiety can lower the surface energy of a material, making it suitable for hydrophobic and oleophobic coatings. numberanalytics.com In electronics, the dielectric properties of fluorinated compounds are of great interest for creating low-dielectric constant materials used as insulators in microelectronics to reduce signal delay and power consumption.

Furthermore, the biocompatibility and chemical inertness of some fluorinated materials open doors for biomedical applications. nih.govnumberanalytics.com While specific research on 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl in this area is nascent, related fluorinated compounds are investigated for use in drug delivery systems, medical imaging contrast agents, and biocompatible coatings for medical devices. numberanalytics.com

| Emerging Technology | Potential Role of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl | Key Properties |

| Advanced Polymers | As a monomer or additive to create fluoropolymers with enhanced thermal and chemical stability. nih.gov | High C-F bond strength, chemical inertness. numberanalytics.comnih.gov |

| Liquid Crystal Displays | As a component in liquid crystal mixtures, potentially influencing viscosity, optical anisotropy, and switching behavior. researchgate.net | Molecular shape, polarity, electronic properties. |

| Electronics & Photonics | In the development of low dielectric constant materials or as a component in optical fibers and devices. numberanalytics.com | Low polarizability of C-F bonds, modified refractive index. numberanalytics.com |

| Biomedical Materials | As a building block for biocompatible and biostable polymers for medical implants or coatings. nih.govnumberanalytics.com | Chemical inertness, hydrophobicity. |

Refined Environmental Impact Assessment Methodologies for Fluorinated Organic Compounds

The widespread use of fluorinated organic compounds has led to growing concerns about their environmental fate and potential toxicity. numberanalytics.comnih.gov The strength of the carbon-fluorine bond, which provides chemical stability, also results in high environmental persistence for many of these substances. numberanalytics.comrsc.org

A critical area of future research is the development and refinement of analytical methodologies to accurately assess the environmental impact of compounds like 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl. Standard analytical methods often target a limited number of known fluorinated compounds, potentially missing novel molecules, degradation products, or precursors. nih.govoup.com

Emerging trends focus on methods that can measure broader classes of organofluorine compounds. Combustion Ion Chromatography (CIC), for example, is a powerful technique for determining the total amount of organic fluorine in a sample (Total Organofluorine or TOF), or the amount that can be extracted from a sample matrix (Extractable Organofluorine or EOF). chromatographyonline.comnih.gov These aggregate methods provide a more comprehensive measure of the total organofluorine burden in environmental matrices like water, soil, and biota, without needing to identify every individual compound. nih.gov Further research is needed to standardize these methods and to understand the degradation pathways and potential long-term ecological effects of partially fluorinated compounds. numberanalytics.comnih.gov

| Methodology | Description | Advantage over Traditional Methods |

| Total Organofluorine (TOF) Analysis | Measures the total concentration of fluorine bound to organic molecules in a sample, often using CIC. chromatographyonline.comnih.gov | Provides a complete picture of organofluorine contamination, including unknown compounds. |

| Extractable Organofluorine (EOF) | A subset of TOF that measures the organofluorine compounds that can be extracted from a sample using a specific solvent. nih.govnih.gov | Focuses on the bioavailable or mobile fraction of organofluorine contaminants. |

| Non-Targeted High-Resolution Mass Spectrometry | Uses advanced mass spectrometry to identify and tentatively quantify a wide range of unknown fluorinated compounds in complex samples. nih.gov | Enables the discovery of novel contaminants and transformation products. |

| Biodegradation & Ecotoxicity Studies | Laboratory and field studies designed to assess the persistence, bioaccumulation potential, and toxicity of specific fluorinated compounds. numberanalytics.comnih.gov | Provides crucial data for robust risk assessment and regulation. |

Q & A

Basic: What are the standard synthetic routes for 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For biphenyl derivatives, a common approach is reacting hydroxybiphenyl precursors with tetrafluoroethylating agents (e.g., 1,1,2,2-tetrafluoroethyl triflate) under basic conditions. Structural analogs, such as 4-phenylphenol derivatives, are synthesized via etherification of phenolic hydroxyl groups with fluorinated reagents, as seen in similar biphenyl systems . Characterization involves NMR (¹H/¹⁹F), mass spectrometry, and XRD to confirm regioselectivity and purity .

Basic: How is the electronic structure of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl characterized experimentally?

Answer:

Electron-withdrawing effects of the tetrafluoroethoxy group are analyzed via:

- ¹⁹F NMR : Chemical shifts indicate electronic environment and substituent effects.

- X-ray crystallography : Determines bond lengths and angles, revealing steric and electronic interactions.

- UV-Vis spectroscopy : Assesses conjugation disruption in the biphenyl system.

Comparative studies with non-fluorinated analogs (e.g., 4-methoxybiphenyl) highlight fluorine’s impact on electron density .

Basic: What are the key solubility and stability challenges for this compound?

Answer:

The tetrafluoroethoxy group increases hydrophobicity, limiting aqueous solubility. Stability in polar solvents can be assessed via:

- HPLC : Monitors degradation products under varying pH/temperature.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability.

Methodological solutions include using co-solvents (e.g., DMSO:water mixtures) or derivatization to improve solubility for reactivity studies .

Advanced: How can factorial design optimize the synthesis yield of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl?

Answer:

A 2³ factorial design evaluates three factors:

Reaction temperature (80–120°C)

Molar ratio (precursor:fluorinating agent, 1:1–1:2)

Catalyst loading (0.5–2 mol%).

Response surface methodology (RSM) identifies optimal conditions, minimizing side products like dehalogenated byproducts. Iterative testing aligns with frameworks for process optimization in fluorinated compounds .

Advanced: How to resolve contradictions in reported reactivity data (e.g., unexpected electrophilic substitution sites)?

Answer:

Contradictions may arise from solvent polarity or competing mechanistic pathways. Steps include:

Theoretical alignment : Re-examine Hammett σ constants or DFT calculations to predict regioselectivity.

Controlled experiments : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents.

Kinetic isotope effects : Probe mechanistic pathways (e.g., radical vs. ionic).

Peer review of methodologies (e.g., EPA’s charge questions for biphenyl analogs) ensures rigor .

Advanced: What role does 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl play in interfacial chemistry studies?

Answer:

Its fluorinated chain makes it a candidate for:

- Surface adsorption studies : Quartz crystal microbalance (QCM) quantifies adsorption on silica or polymer surfaces.

- Oxidant interactions : Reactivity with ozone or NOx is tracked via in situ IR spectroscopy.

Advanced microspectroscopic imaging (e.g., ToF-SIMS) maps spatial distribution on indoor surfaces, relevant to air quality research .

Advanced: How to integrate this compound into theoretical frameworks for fluorinated surfactants?

Answer:

Molecular dynamics (MD) simulations : Model self-assembly behavior in aqueous systems.

Critical micelle concentration (CMC) : Compare with perfluorooctanoic acid (PFOA) using tensiometry.

Thermodynamic parameters : Calculate ΔG of micellization via temperature-dependent conductivity.

Align with membrane technology frameworks (CRDC subclass RDF2050104) for separation applications .

Advanced: What computational tools predict the environmental fate of 4-(1,1,2,2-Tetrafluoroethoxy)biphenyl?

Answer:

- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.